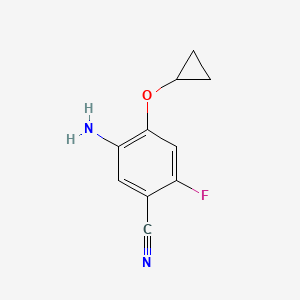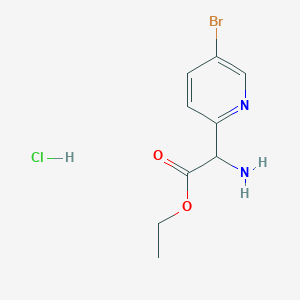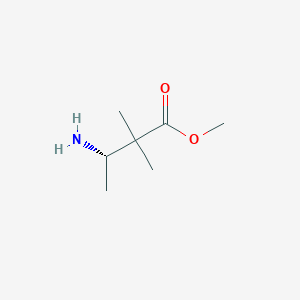
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8N2O6 and a molecular weight of 264.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of oxalyl chloride and iron(III) chloride to form a tricyclic intermediate, which is then pyrolyzed in the presence of methanol and sulfuric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of bulk reagents and continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while nucleophilic substitution with organolithium reagents can introduce various functional groups at specific positions on the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Similar structure but lacks the nitro group at position 7.
Ethyl isoquinoline-3-carboxylate: Another isoquinoline derivative with different substituents.
Uniqueness
Methyl4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the nitro group at position 7, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C11H8N2O6 |
|---|---|
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
methyl 4-hydroxy-7-nitro-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8N2O6/c1-19-11(16)8-9(14)6-3-2-5(13(17)18)4-7(6)10(15)12-8/h2-4,14H,1H3,(H,12,15) |
InChI-Schlüssel |
KEOHMWSTGXYKCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 6-(2,2-difluoroethoxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13052878.png)

![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)

![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)


